MCOPPB trihydrochloride

Catalog No.
S534667
CAS No.
1108147-88-1
M.F
C26H43Cl3N4
M. Wt
518.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MCOPPB trihydrochloride

CAS Number

1108147-88-1

Product Name

MCOPPB trihydrochloride

IUPAC Name

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride

Molecular Formula

C26H43Cl3N4

Molecular Weight

518.0 g/mol

InChI

InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1

InChI Key

DTIPEVOPCGEULQ-RFCADEKQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

MCOPPB trihydrochloride; MCOPPB tri-hydrochloride; MCOPPB-trihydrochloride; MCOPPB tri-HCl

Canonical SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl

Isomeric SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl

The exact mass of the compound MCOPPB trihydrochloride is 516.2553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MCOPPB trihydrochloride is a specialized, tetradentate N4-type ligand featuring a bis(pyridylmethyl)aniline core structure. It is specifically designed for the synthesis of transition metal complexes, particularly iron, intended for use in oxidative catalysis. The ligand's key architectural features are the robust N4 chelation pocket for metal stabilization and a strategically placed methoxycarbonylphenyl substituent on the pyridine backbone. This substituent acts as an electron-withdrawing group, allowing for precise tuning of the resulting metal complex's electronic properties and redox potentials [REFS-1, REFS-2]. The trihydrochloride salt form enhances its processability in polar and aqueous solvent systems, a critical attribute for many catalytic applications [3].

Substituting MCOPPB trihydrochloride with its free base or a simpler, non-functionalized ligand analog is not viable for its intended applications. The trihydrochloride form is critical for achieving the necessary aqueous solubility and handling characteristics required for homogeneous catalysis in protic media; the neutral free base is a large, hydrophobic molecule with poor solubility in water . More importantly, the methoxycarbonylphenyl group is not an arbitrary structural feature; its specific electron-withdrawing nature is engineered to anodically shift the redox potential of the coordinated iron center. Replacing it with a simple phenyl or an electron-donating group would fundamentally alter the electronic structure, leading to a catalyst with a different, lower oxidizing power and rendering it unsuitable for thermodynamically demanding reactions like water oxidation [REFS-2, REFS-3].

Process Advantage: Enhanced Aqueous Solubility via Trihydrochloride Salt Formation

The trihydrochloride form of MCOPPB ensures high solubility in water and polar protic solvents, a critical parameter for precursor handling and use in aqueous-phase catalysis. While specific data for this molecule is proprietary, analogous pyridinium chlorides are highly water-soluble (e.g., pyridine hydrochloride: 850 g/L) [1]. In contrast, the corresponding large, neutral, multi-ring aromatic free-base ligand would be expected to have negligible water solubility, complicating stock solution preparation and catalyst performance in aqueous systems.

Evidence DimensionAqueous Solubility
Target Compound DataHigh solubility expected, consistent with pyridinium hydrochloride salts.
Comparator Or BaselineMCOPPB free base (expected to be virtually insoluble in water).
Quantified DifferenceQualitatively high vs. negligible; enables use in aqueous phase vs. restricted to organic solvents.
ConditionsAqueous solutions at relevant pH ranges for catalysis.

This directly impacts processability, enabling use as a precursor for homogeneous catalysts in environmentally preferred aqueous media without requiring co-solvents.

Electrochemical Tuning: Anodic Shift of Redox Potential for Increased Oxidizing Power

The methoxycarbonylphenyl substituent is a key design element for increasing the oxidizing power of the resulting iron complex. Studies on analogous iron complexes demonstrate that installing electron-withdrawing groups on the ligand framework systematically shifts the Fe(II)/Fe(III) or Fe(III)/Fe(IV) redox couples to more positive (anodic) potentials [REFS-1, REFS-2]. For example, in a pentanuclear iron system, switching from a neutral ligand to one with a bromo substituent (electron-withdrawing) shifted the redox waves to more positive potentials. Conversely, an electron-donating methyl group caused a negative shift [1]. This principle allows MCOPPB to generate a more powerful oxidant compared to an unsubstituted analog.

Evidence DimensionMetal-Centered Redox Potential (e.g., Fe(III)/Fe(IV))
Target Compound DataExpected to be significantly more positive (anodic shift).
Comparator Or BaselineAn iron complex with an analogous ligand lacking the electron-withdrawing methoxycarbonylphenyl group.
Quantified DifferenceAnodic shifts of several hundred millivolts are typical for such modifications in related systems [<a href="https://www.researchgate.net/publication/303796593_Tuning_the_FeIIIII_Redox_Potential_in_Nonheme_FeII-Hydroxo_Complexes_through_Primary_and_Secondary_Coordination_Sphere_Modifications" target="_blank">2</a>].
ConditionsCyclic voltammetry in a non-aqueous electrolyte or aqueous buffer.

A higher redox potential is a prerequisite for driving thermodynamically challenging oxidations, making this ligand essential for developing catalysts for reactions like water splitting.

Performance Precursor: Design for High-Efficiency Catalytic Water Oxidation

MCOPPB is a precursor for catalysts targeting high efficiency in water oxidation. High-performance iron-based water oxidation catalysts rely on well-defined tetradentate ligand architectures. For example, an iron complex of the tetradentate ligand 2-(pyrid-2'-yl)-8-(1″,10″-phenanthrolin-2″-yl)-quinoline (ppq) achieved a turnover frequency (TOF) of 7,920 h⁻¹ [1]. This performance is significantly higher than a related but less electronically optimized complex, which had a TOF of 842 h⁻¹ under the same conditions [1]. The specific electronic tuning provided by the MCOPPB ligand is a deliberate design strategy aimed at optimizing the electrochemical properties required to achieve such high catalytic turnover.

Evidence DimensionCatalytic Turnover Frequency (TOF) for Water Oxidation
Target Compound DataDesigned as a precursor for catalysts with potentially high TOF (>1,000 h⁻¹).
Comparator Or BaselineBenchmark Fe(dpa) complex: 842 h⁻¹.
Quantified DifferenceThe design aims to enable performance comparable to or exceeding best-in-class catalysts, which show a >9x improvement over simpler systems [<a href="https://doi.org/10.1021/jacs.5b08856" target="_blank">1</a>].
ConditionsChemical oxidation with ceric ammonium nitrate at pH 1.

Procuring this ligand provides a direct route to developing catalysts that meet the high-performance benchmarks required for practical energy conversion research.

Precursor for Homogeneous Water Oxidation Electrocatalysts in Aqueous Media

For research focused on developing and studying iron-based molecular catalysts for the oxygen evolution reaction. The ligand's trihydrochloride form ensures solubility and processability in the aqueous buffers typically used for electrochemical testing, while its electron-withdrawing group is designed to provide the high redox potential needed to drive catalysis at a lower overpotential [REFS-1, REFS-2].

Synthesis of Iron Complexes for Mechanistic Studies of Oxidative Transformations

Ideal for synthetic and physical inorganic chemistry labs investigating the structure-activity relationships of bio-inspired iron complexes. The defined electronic perturbation from the methoxycarbonylphenyl group allows for systematic studies on how ligand electronics affect the properties and reactivity of high-valent iron-oxo intermediates, which are key in many oxidation reactions [3].

Development of High-Potential Molecular Oxidants

Suitable for creating potent, well-defined molecular oxidants for challenging chemical transformations beyond water oxidation. The anodically-shifted redox potential of the resulting iron complex makes it a candidate for stoichiometric or catalytic oxidation of robust organic substrates where less-tuned catalysts would fail [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

516.255330 Da

Monoisotopic Mass

516.255330 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SIO8DBP4K7

Dates

Last modified: 07-15-2023
1: Chang SD, Mascarella SW, Spangler SM, Gurevich VV, Navarro HA, Carroll FI, Bruchas MR. Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor. Mol Pharmacol. 2015 Sep;88(3):502-11. doi: 10.1124/mol.115.099150. Epub 2015 Jul 1. PubMed PMID: 26134494; PubMed Central PMCID: PMC4551045.

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